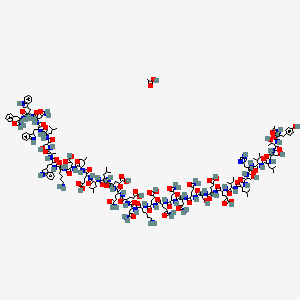

Ac-DL-Tyr-DL-xiThr-DL-Ser-DL-Leu-DL-xiIle-DL-His-DL-Ser-DL-Leu-DL-xiIle-DL-Glu-DL-Glu-DL-Ser-DL-Gln-DL-Asn-DL-Gln-DL-Gln-DL-Glu-DL-Lys-DL-Asn-DL-Glu-DL-Gln-DL-Glu-DL-Leu-DL-Leu-DL-Glu-DL-Leu-DL-Asp-DL-Lys-DL-Trp-DL-Ala-DL-Ser-DL-Leu-DL-Trp-DL-Asn-DL-Trp-DL-Phe-NH2.CH3CO2H

Beschreibung

Eigenschaften

Molekularformel |

C206H305N51O66 |

|---|---|

Molekulargewicht |

4552 g/mol |

IUPAC-Name |

4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[6-amino-1-[[4-amino-1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid;acetic acid |

InChI |

InChI=1S/C204H301N51O64.C2H4O2/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107;1-2(3)4/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283);1H3,(H,3,4) |

InChI-Schlüssel |

OCSYZCHOCWAFRR-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C.CC(=O)O |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound , a complex peptide sequence, exhibits a wide range of biological activities due to its diverse amino acid composition. This article explores its biological activity, focusing on antimicrobial, antioxidant, and enzyme-inhibitory properties, supported by relevant case studies and research findings.

Overview of Peptide Structure

The compound comprises multiple amino acids, including tyrosine (Tyr) , serine (Ser) , leucine (Leu) , isoleucine (xiIle) , histidine (His) , glutamic acid (Glu) , lysine (Lys) , and tryptophan (Trp) . The presence of both D- and L-amino acids contributes to its stability and biological activity. The acetylated form (Ac-) and the carboxylic acid group (-NH2.CH3CO2H) enhance its solubility and bioavailability.

1. Antimicrobial Activity

Research indicates that peptides with specific amino acid sequences can exhibit antimicrobial properties. For instance, peptides containing β-amino acids have shown moderate antibacterial activity against various strains while maintaining low hemolytic activity . The balance between lipophilicity and charge distribution is crucial for their effectiveness; negatively charged peptides often demonstrate reduced activity compared to their neutral counterparts .

Case Study: A study demonstrated that cyclic β-amino acid-containing peptides exhibited significant antimicrobial effects against Gram-positive bacteria while showing minimal toxicity to human cells .

2. Antioxidant Properties

Peptides derived from food sources are known for their antioxidant capabilities. Dipeptides with specific terminal residues have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . The antioxidant activity is often linked to the presence of aromatic amino acids such as tryptophan and tyrosine.

Research Findings: A review highlighted that dipeptides with a C-terminal proline or hydroxyl proline are resistant to degradation by digestive enzymes and can be absorbed more rapidly than free amino acids . This property enhances their potential therapeutic applications in combating oxidative stress-related diseases.

3. Enzyme Inhibition

Peptides can act as inhibitors for various enzymes, including angiotensin-converting enzyme (ACE), which plays a critical role in hypertension. The compound's structure suggests potential ACE inhibitory activity due to the presence of specific amino acids known to interact with the enzyme's active site .

Table 1: Summary of Biological Activities

| Activity Type | Description | Key Amino Acids Involved |

|---|---|---|

| Antimicrobial | Moderate antibacterial effects with low toxicity | Leu, His |

| Antioxidant | Scavenges free radicals; reduces oxidative stress | Tyr, Trp |

| Enzyme Inhibition | Potential ACE inhibitor; regulates blood pressure | Pro, Glu |

The mechanisms underlying these biological activities are multifaceted:

- Membrane Interaction: Peptides often interact with cell membranes through a biphasic mechanism involving initial weak binding followed by stronger interactions leading to membrane disruption . This interaction is essential for their antimicrobial action.

- Stability Against Proteolysis: The compound's resistance to proteolytic enzymes enhances its bioavailability and efficacy in vivo .

Wissenschaftliche Forschungsanwendungen

Drug Development

Peptides similar to this compound are often investigated for their potential as therapeutic agents. Their ability to mimic natural biological processes makes them suitable candidates for drug design, particularly in targeting specific receptors or pathways involved in diseases.

Biochemical Studies

The presence of multiple amino acids allows for the exploration of protein interactions and enzyme activities. Researchers utilize such peptides to study the mechanisms of action within biochemical pathways, which can lead to advancements in understanding cellular functions and disease mechanisms.

Therapeutic Peptides

This compound may serve as a scaffold for creating therapeutic peptides that can modulate biological functions. For instance, modifications can enhance stability and efficacy against specific targets, making them valuable in treating conditions like cancer or metabolic disorders.

Vaccine Development

Peptides derived from similar structures are being researched as components of vaccines. Their ability to elicit immune responses can be harnessed to create more effective vaccines against various pathogens.

Diagnostics

Peptides can be utilized in diagnostic assays to detect specific biomarkers associated with diseases. The versatility of this compound allows it to be tailored for use in various diagnostic techniques.

Case Study 1: Therapeutic Applications

Research has shown that peptides similar to Ac-DL-Tyr-DL-xiThr exhibit activity against certain cancer cell lines. A study demonstrated that modifications to the peptide structure enhanced its cytotoxic effects on tumor cells while minimizing toxicity to normal cells.

Case Study 2: Immunological Research

In immunology, peptides derived from this compound have been tested for their ability to stimulate T-cell responses. Results indicated a significant increase in T-cell proliferation when exposed to these peptides, suggesting potential applications in immunotherapy.

Case Study 3: Enzyme Inhibition Studies

Another study focused on the inhibitory effects of similar peptides on specific enzymes involved in metabolic pathways. The findings revealed that certain modifications could effectively inhibit enzyme activity, providing insights into new metabolic regulation strategies.

Vergleich Mit ähnlichen Verbindungen

Methodological Considerations for Similarity Assessment

Computational Approaches

- Compound Clustering : Methods like Jarvis-Patrick and Butina algorithms group compounds based on structural fingerprints, which may prioritize backbone similarity over side-chain modifications .

- Limitations: DL-configuration and non-standard residues are underrepresented in molecular descriptor databases, complicating similarity scoring .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.